

# The Historical Toxicology Profile of Methapyrilene: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methapyrilene

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Once a common over-the-counter antihistamine and sleep aid, **methapyrilene** was voluntarily withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of the historical toxicology profile of **methapyrilene**, focusing on the key studies that defined its toxicity and led to its removal from therapeutic use. The information presented is synthesized from foundational research conducted primarily before and during the period of its market withdrawal.

## Acute and General Toxicity

**Methapyrilene** hydrochloride, a white crystalline powder, was recognized for its sedative effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or allergic reaction, a range of acute symptoms were observed. These included dizziness, lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and respiratory or circulatory collapse, with at least one fatal overdose being described in the historical literature.

Early toxicological studies in animals revealed species-specific differences in acute toxicity. For instance, male Syrian golden hamsters administered 15 mg of **methapyrilene** hydrochloride by gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male

F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity within four days, characterized by periportal and focal necrosis and elevated liver enzymes.

## Carcinogenicity: The Defining Toxicological Endpoint

The most significant toxicological finding for **methapyrilene** was its potent hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s consistently demonstrated the induction of liver tumors in rats following chronic administration.

### Key Carcinogenicity Studies in Rats

Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic risk of **methapyrilene**. In one key study, Sprague-Dawley rats were administered **methapyrilene** hydrochloride in their drinking water. This resulted in a dose-related pattern of liver tumors. Another study in F344/N rats exposed to 250 ppm of **methapyrilene** hydrochloride in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females) developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm, 40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with metastases to the lungs, spleen, and other organs being common.

The carcinogenic effect of **methapyrilene** was found to be highly specific to its chemical structure. Studies on several structural analogues, including thenyldiamine, chlorothen, methafurylene, and methaphenylene, did not show a similar increase in liver neoplasms under comparable experimental conditions. This suggests that the intact **methapyrilene** molecule is essential for its carcinogenic activity.

Table 1: Summary of Key Carcinogenicity Studies of **Methapyrilene** in Rats

Species/Strain	Route of Administration	Dose	Duration	Key Findings	Reference
Sprague-Dawley Rats	Drinking Water	Not specified	Chronic	Dose-related induction of liver tumors	
F344/N Rats	Feed	250 ppm	Chronic	Hepatic carcinomas or neoplastic nodules in nearly all rats	
F344/N Rats	Feed	125 ppm	Chronic	Neoplastic nodules in 40% of rats	
F344 Rats	Drinking Water	0.1% or 0.05%	80-108 weeks	100% incidence of liver neoplasms with methapyrilene	

## Genotoxicity Profile

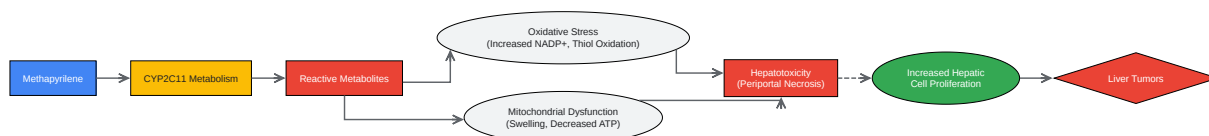
The genotoxicity of **methapyrilene** has been a subject of considerable investigation, with historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity.

**Methapyrilene** hydrochloride did not induce mutations in *Escherichia coli* or various strains of *Salmonella typhimurium* in standard plate incorporation assays, with or without metabolic activation. However, a significant increase in small colony mutants was observed in the mouse lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The compound also produced positive results in several cell transformation assays. This discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that **methapyrilene** may act through a non-genotoxic mechanism of carcinogenesis.

## Metabolism and Proposed Mechanisms of Toxicity

The metabolism of **methapyrilene** is a critical factor in its toxicity. The major metabolic pathway is aliphatic N-oxidation, leading to the formation of **methapyrilene** N-oxide. Other minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity of **methapyrilene** is believed to be dependent on its metabolism by cytochrome P450 (CYP) enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.

The hepatotoxicity of **methapyrilene** is associated with the induction of oxidative stress and mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to **methapyrilene** leads to an increase in NADP<sup>+</sup> levels and oxidation of cellular thiols, indicating oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial swelling, and a significant decrease in cellular ATP. It has been proposed that these events, coupled with a large increase in hepatic cell proliferation, may be the primary mechanism behind the induction of liver tumors in rats.



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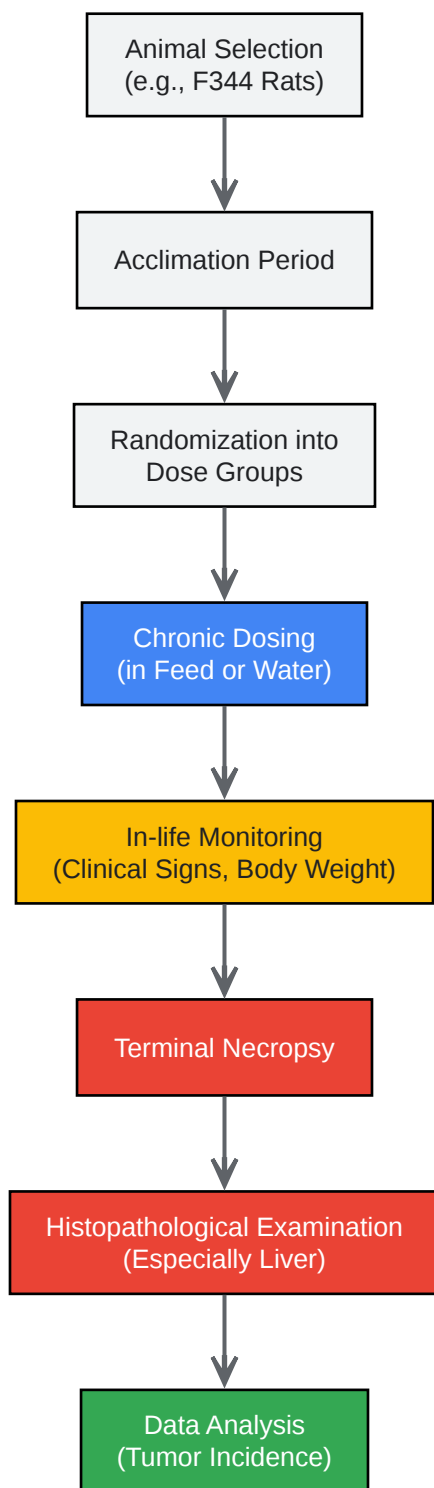
Proposed mechanism of **methapyrilene**-induced hepatotoxicity.

## Experimental Protocols from Historical Literature

The carcinogenicity of **methapyrilene** was primarily established through chronic toxicity studies in rodents. A common experimental design involved the long-term administration of the compound to rats in their diet or drinking water.

## Representative Carcinogenicity Bioassay Protocol

- Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals were typically young adults at the start of the study.
- Group Size: Groups often consisted of 20 to 40 animals of each sex.
- Dose Administration: **Methapyrilene** hydrochloride was mixed into the standard laboratory animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking water without the test substance.
- Duration: Studies were typically long-term, lasting for a significant portion of the animals' lifespan (e.g., 80-108 weeks).
- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food/water consumption were monitored regularly.
- Pathology: At the end of the study, or upon premature death, a complete necropsy was performed. All major organs and tissues were examined macroscopically. Tissues, particularly the liver, were preserved in formalin, processed for histology, and examined microscopically for neoplastic and non-neoplastic lesions.



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Generalized workflow for a historical carcinogenicity bioassay.

## Conclusion

The historical toxicological data for **methapyrilene** provides a stark example of a widely used pharmaceutical agent that was later found to pose a significant health risk. The potent hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity, highlights the importance of comprehensive, long-term animal studies in drug safety assessment. The case of **methapyrilene** underscores the species-specific nature of some toxicities and the critical role of metabolic activation in mediating adverse effects. For contemporary researchers and drug development professionals, the story of **methapyrilene** serves as a crucial case study in preclinical safety evaluation and the ongoing need to understand the complex mechanisms underlying chemical carcinogenesis.

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